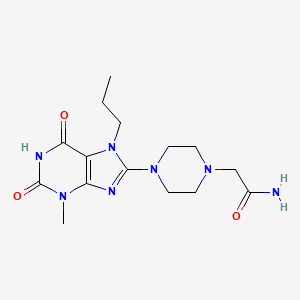![molecular formula C13H20ClN3 B2695029 3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine CAS No. 55931-64-1](/img/structure/B2695029.png)
3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine” is a chemical compound with the molecular formula C13H20ClN3 . It is a white to off-white solid .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.77 . It is a white to off-white solid and is stored at room temperature .Applications De Recherche Scientifique
Anticancer and Antituberculosis Activities
A study by Mallikarjuna, Padmashali, & Sandeep (2014) explored the synthesis of piperazine derivatives with 3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine structure and tested them for in vitro anticancer and antituberculosis activities. Some compounds exhibited significant anticancer and antituberculosis activities.
Synthesis of Medicinal Intermediates
Xue Weiliang (2008) reported the synthesis of 1-(3-chlorophenyl)piperazine from diethanolamine and its subsequent reaction to form 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, an important intermediate for the preparation of medicinal 1,4-N,N-substituted piperazines. This highlights the role of such compounds in medicinal chemistry Xue Weiliang, 2008.
Synthesis and Biological Evaluation
Various studies have synthesized and evaluated the biological activities of compounds containing the piperazine structure. For instance, Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for their potential anticancer activities against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Kinetic Studies
The kinetic and mechanism studies of reactions involving alicyclic amines and compounds like 3-chlorophenyl 4-nitrophenyl thionocarbonates provide insights into the chemical behavior of such compounds. Castro et al. (2001) conducted a study focusing on these reactions, contributing to our understanding of the interaction between piperazine derivatives and other chemicals (Castro, Leandro, Quesieh, & Santos, 2001).
Antimicrobial Activities
The antimicrobial properties of piperazine derivatives have also been explored. Bektaş et al. (2007) synthesized and screened several 1,2,4-Triazole derivatives containing piperazine for their antimicrobial activities, demonstrating the potential of such compounds in microbial inhibition (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Analysis in Stability Tests of Synthetic Psychoactive Substances
Frączak et al. (2020) employed Raman spectroscopy and gas chromatography to analyze the stability of synthetic psychoactive substances, including piperazine derivatives, under different storage conditions. This research underscores the importance of understanding the stability and degradation of such compounds (Frączak, Kądzioła-Długołęcka, Kijewska, Wilczek, Tkacz-Szczęsna, Makowski, Komorowski, Bachliński, Trynda, & Walkowiak, 2020).
CO2 Capture and Gas Separation
Taniguchi et al. (2020) investigated piperazine-immobilized polymeric membranes for CO2 capture, highlighting the potential of such compounds in environmental applications, particularly in gas separation technologies (Taniguchi, Kinugasa, Toyoda, Minezaki, Tanaka, & Mitsuhara, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c14-12-4-1-2-5-13(12)17-10-8-16(9-11-17)7-3-6-15/h1-2,4-5H,3,6-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJJKDOJCHDJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2694953.png)
![2-[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2694954.png)
![4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2694955.png)

![1-[4-(2-Methylpyrazol-3-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2694960.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2694962.png)
![N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2694963.png)
![N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2694965.png)
![8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694967.png)
